2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 730950-02-4 . It has a molecular weight of 286.11 . The IUPAC name for this compound is [ (5,7-dichloro-2-methyl-8-quinolinyl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9Cl2NO3/c1-6-2-3-7-8 (13)4-9 (14)12 (11 (7)15-6)18-5-10 (16)17/h2-4H,5H2,1H3, (H,16,17) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study described the synthesis of derivatives through substitution reactions involving 2-mercapto-4-methyl-5-thiazoleacetic acid and 4,7-dichloroquinoline to obtain intermediate acetic acid derivatives. These compounds were further modified and tested for antimalarial and anticancer activities, with certain derivatives showing promising results (Ramírez et al., 2020).
Antagonism of the Glycine Site on the NMDA Receptor
- Research on 2-carboxytetrahydroquinoline derivatives, derived from kynurenic acid, revealed their potential as in vitro antagonists at the glycine site on the NMDA receptor. This highlights the importance of structural features in binding to the receptor, with specific derivatives demonstrating increased potency and stereoselectivity (Carling et al., 1992).
Redox-Neutral Annulations
- Studies have shown that cyclic amines like tetrahydroisoquinoline can undergo redox-neutral annulations with electron-deficient o-tolualdehydes in transformations involving dual C-H functionalization, with acetic acid acting as the solvent and promoter. This process underscores a versatile synthetic method for constructing complex molecular frameworks (Paul et al., 2019).
Catalytic Asymmetric Reactions
- Chiral Pt(II)/Pd(II) pincer complexes, synthesized using a NCN ligand derived from tetrahydroquinoline, demonstrated their utility in catalytic asymmetric aldol and silylcyanation reactions, showcasing the role of these complexes in asymmetric synthesis (Yoon et al., 2006).
Aldose Reductase Inhibitory Activity
- The synthesis of 2-oxoquinoline-1-acetic acid derivatives and their evaluation as aldose reductase inhibitors highlighted the potential therapeutic applications of these compounds in treating complications related to diabetes. This study emphasizes the significance of the N-acylglycine fragment in enhancing inhibitory activity (Deruiter et al., 1986).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as chlorquinaldol, which is a fungistat and antibacterial agent , suggest that the compound may have antimicrobial properties.
Mode of Action
Based on its structural similarity to chlorquinaldol , it may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganisms.
Biochemical Pathways
If it acts similarly to chlorquinaldol , it may interfere with essential biochemical processes in microorganisms, such as protein synthesis or cell wall formation, leading to their death.
Result of Action
If it acts similarly to chlorquinaldol , it may lead to the death of microorganisms by disrupting their essential biochemical processes.
Eigenschaften
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-2-3-7-8(13)4-9(14)12(11(7)15-6)18-5-10(16)17/h2-4H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPPSOBNDLDLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.